N'-(4-phenylcyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-phenylcyclohexylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities. This compound is part of the larger class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group. Hydrazones have been widely studied for their therapeutic properties, including antibacterial, antifungal, anticancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-phenylcyclohexylidene)benzohydrazide can be synthesized through the condensation reaction between 4-phenylcyclohexanone and benzohydrazide. The reaction typically occurs in a methanolic medium with a catalytic amount of formic acid. The reaction conditions involve refluxing the mixture for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N’-(4-phenylcyclohexylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(4-phenylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-(4-phenylcyclohexylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antibacterial and antifungal activities.
Medicine: Explored for its anticancer and antioxidant properties.
Mechanism of Action
The mechanism of
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[(4-phenylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C19H20N2O/c22-19(17-9-5-2-6-10-17)21-20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H,21,22) |
InChI Key |
LLHRZZBIJOENAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC=CC=C2)CCC1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.